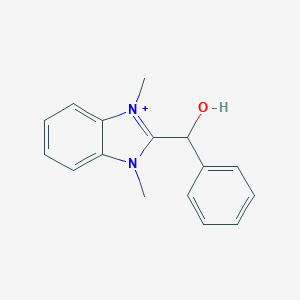
2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium, also known as HDBI, is a compound that has gained attention in scientific research due to its potential applications in various fields. HDBI is a benzimidazole derivative that has a hydroxybenzyl group attached to the nitrogen atom of the benzimidazole ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively in recent years.
作用机制
The mechanism of action of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium is not fully understood. However, studies have shown that this compound inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in insulin signaling and glucose metabolism. By inhibiting PTP1B, this compound increases insulin sensitivity and glucose uptake, which may be beneficial in treating diabetes. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. By inhibiting COX-2, this compound may have anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has several advantages and limitations for lab experiments. This compound is a relatively stable compound that can be easily synthesized using various methods. This compound has been shown to have various biological activities, which makes it a promising compound for further research. However, the bioavailability of this compound is low, which may limit its potential applications in vivo. In addition, the safety and toxicity of this compound have not been fully evaluated, which may limit its potential use in clinical settings.
未来方向
There are several future directions for research on 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium. One direction is to further investigate the mechanism of action of this compound and its potential applications in treating diabetes, cancer, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for this compound and to evaluate its safety and toxicity in vivo. Furthermore, the potential of this compound as a drug candidate should be explored in preclinical and clinical studies.
合成方法
2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium can be synthesized using different methods, including the reaction of 2-(2-nitrophenyl)acetonitrile with 3,4-dimethylaniline, followed by reduction and cyclization. Another method involves the reaction of 2-(2-nitrophenyl)acetonitrile with 3,4-dimethylaniline in the presence of zinc and hydrochloric acid, followed by reduction and cyclization. The yield of this compound using these methods ranges from 30% to 60%.
科学研究应用
2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its potential in treating diabetes and cardiovascular diseases.
属性
分子式 |
C16H17N2O+ |
|---|---|
分子量 |
253.32 g/mol |
IUPAC 名称 |
(1,3-dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol |
InChI |
InChI=1S/C16H17N2O/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12/h3-11,15,19H,1-2H3/q+1 |
InChI 键 |
WCWRUPQSDLDCDI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C |
规范 SMILES |
CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252550.png)
![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![N-{3-[(2-phenylacetyl)amino]propyl}-2-furamide](/img/structure/B252585.png)
![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)

![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)
![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)
